N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide
CAS No.: 1448077-93-7
VCID: VC5139528
Molecular Formula: C21H24N4O3S
Molecular Weight: 412.51
* For research use only. Not for human or veterinary use.

Description |
SynthesisThe synthesis of such compounds typically involves multi-step organic synthesis techniques. These processes require precise control over reaction conditions to ensure high yields and purity of the final product. Common steps might include the formation of the triazole ring, introduction of the cyclopropyl and thiophene moieties, and attachment of the 4-methoxyphenyl group. Biological ActivityCompounds with similar structures have shown potential antimicrobial and anti-inflammatory properties. The triazole ring is known for its ability to interact with biological targets, which could contribute to its therapeutic applications. The presence of a 4-methoxyphenyl group may enhance its interaction with specific enzymes or receptors, potentially leading to additional biological activities. Research FindingsWhile specific research findings on this compound are not available, similar triazole derivatives have been studied for their antimicrobial and anti-inflammatory properties. The compound's structural complexity suggests it could participate in various chemical reactions, allowing for modifications to enhance its biological activity or create derivatives for further study. Future DirectionsFurther research is needed to fully understand the biological activity and potential therapeutic applications of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide. This could involve in vitro and in vivo studies to evaluate its efficacy and safety, as well as molecular docking studies to predict its interactions with biological targets. |
---|---|
CAS No. | 1448077-93-7 |
Product Name | N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide |
Molecular Formula | C21H24N4O3S |
Molecular Weight | 412.51 |
IUPAC Name | N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
Standard InChI | InChI=1S/C21H24N4O3S/c1-28-17-9-4-15(5-10-17)6-11-19(26)22-12-13-24-21(27)25(16-7-8-16)20(23-24)18-3-2-14-29-18/h2-5,9-10,14,16H,6-8,11-13H2,1H3,(H,22,26) |
Standard InChIKey | LQVMFUJVUJXXMK-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CCC(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 |
Solubility | not available |
PubChem Compound | 71793379 |
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume